5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile
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Description
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile is a chemical compound with the molecular formula C12H15N3O . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C12H15N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h6H,4-5H2,1-3H3,(H,14,15) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Scientific Research Applications
Multi-Component Synthesis in Aqueous Medium
A novel approach using "5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile" derivatives has been developed for the efficient synthesis of 2-amino nicotinonitrile derivatives through a multi-component reaction involving arylaldehydes, methyl ketones, and malononitrile. This process, catalyzed by tetrabutyl ammonium bromide in an aqueous medium, highlights the compound's relevance in facilitating complex chemical syntheses (Kurumurthy et al., 2015).
Antiprotozoal Activity
Research has demonstrated the antiprotozoal efficacy of derivatives of "this compound". Specific modifications of the compound have resulted in potent activity against Trypanosoma and Plasmodium species, with some derivatives showing curative effects in animal models. This indicates the compound's potential as a starting point for developing new antiprotozoal agents (Ismail et al., 2003).
Agonist Selectivity at nAChR
Another study has found that a novel derivative of "this compound" exhibits agonist selectivity at the alpha4beta2 nicotinic acetylcholine receptor (nAChR), different from the alpha3beta4 nAChR subtype. This selectivity was associated with analgesic effects across various animal models, indicating potential therapeutic applications for pain management (Ji et al., 2007).
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(propylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-5-14-12-10(7-13)6-11(9(3)16)8(2)15-12/h6H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQMJUPZPGDDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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